Cas no 866726-30-9 (3-(benzenesulfonyl)-1-(2,5-dimethylphenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one)
866726-30-9 structure
Product Name:3-(benzenesulfonyl)-1-(2,5-dimethylphenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one
CAS No:866726-30-9
MF:C25H23NO4S
MW:433.519425630569
CID:5919497
PubChem ID:2136768
Update Time:2023-11-22
3-(benzenesulfonyl)-1-(2,5-dimethylphenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one
- 1-(2,5-dimethylbenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- 866726-30-9
- AKOS001838959
- 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
- F1604-0419
- 3-(benzenesulfonyl)-1-(2,5-dimethylphenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one
-
- Inchi: 1S/C25H23NO4S/c1-17-9-10-18(2)19(13-17)15-26-16-24(31(28,29)21-7-5-4-6-8-21)25(27)22-14-20(30-3)11-12-23(22)26/h4-14,16H,15H2,1-3H3
- InChI Key: PYJCEQCSASKSAQ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC(C)=CC=C2C)C2=C(C=C(OC)C=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 433.13477939g/mol
- Monoisotopic Mass: 433.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 780
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 72.1Ų
3-(benzenesulfonyl)-1-(2,5-dimethylphenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1604-0419-2μmol |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-5μmol |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-10μmol |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-20μmol |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-1mg |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-2mg |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-3mg |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-4mg |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-5mg |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1604-0419-10mg |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one |
866726-30-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(benzenesulfonyl)-1-(2,5-dimethylphenyl)methyl-6-methoxy-1,4-dihydroquinolin-4-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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